molecular formula C21H25N3O4S B2459479 N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide CAS No. 941945-52-4

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide

Cat. No. B2459479
CAS RN: 941945-52-4
M. Wt: 415.51
InChI Key: QOUXOLXBXUQCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. QNZ has shown promising results in preclinical studies, and its mechanism of action has been elucidated through scientific research.

Mechanism of Action

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide inhibits the activity of NF-κB by binding to the DNA-binding domain of the p50 subunit of NF-κB. This prevents the binding of NF-κB to its target genes, thereby inhibiting the transcription of genes involved in immune responses, inflammation, and cell survival.
Biochemical and Physiological Effects:
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide is a small molecule inhibitor that is easy to synthesize and has good solubility in water. N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been extensively studied in preclinical models, and its mechanism of action has been elucidated through scientific research. However, N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has limited bioavailability and can be toxic at high doses.

Future Directions

For N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide research include the development of more potent and selective inhibitors of NF-κB, the evaluation of N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide in clinical trials for the treatment of cancer and autoimmune diseases, and the investigation of N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide as a potential therapeutic agent for neurological disorders. Additionally, the use of N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide involves the reaction of 3-phenylpropylamine with 7-chloro-1-methylsulfonyl-3,4-dihydroquinoline-2(1H)-one in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with oxalyl chloride and dimethylamine to yield N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been studied for its therapeutic potential in various diseases, including cancer, autoimmune diseases, and neurological disorders. N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune responses, inflammation, and cell survival. By inhibiting NF-κB, N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide has been shown to have anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-29(27,28)24-14-6-10-17-11-12-18(15-19(17)24)23-21(26)20(25)22-13-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXOLXBXUQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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